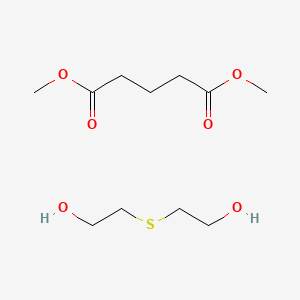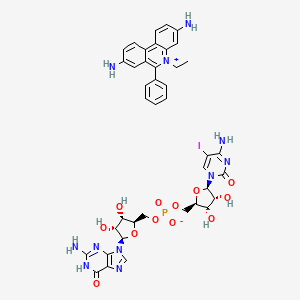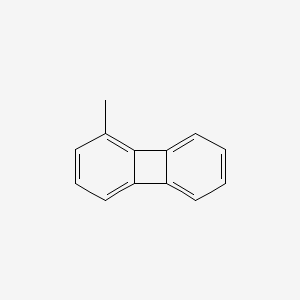
1-Methylbiphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbiphenylene is an organic compound with the molecular formula C₁₃H₁₀ It is a derivative of biphenylene, where a methyl group is attached to the biphenylene structure
Méthodes De Préparation
The synthesis of 1-Methylbiphenylene typically involves organic reactions that introduce a methyl group to the biphenylene structure. One common method is the methylation of biphenylene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methylbiphenylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenylene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of this compound. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces reduced biphenylene derivatives.
Applications De Recherche Scientifique
1-Methylbiphenylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may have pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Methylbiphenylene exerts its effects depends on its interaction with molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The specific pathways and molecular targets involved in these reactions are determined by the nature of the reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Methylbiphenylene can be compared with other similar compounds, such as biphenylene and methyl-substituted biphenyls. While biphenylene itself is a polycyclic aromatic hydrocarbon with unique electronic properties, the addition of a methyl group in this compound introduces new reactivity and potential applications. Similar compounds include:
Biphenylene: The parent compound without the methyl group.
Methylbiphenyls: Compounds with methyl groups attached to biphenyl structures at different positions.
Propriétés
Numéro CAS |
64472-44-2 |
|---|---|
Formule moléculaire |
C13H10 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-methylbiphenylene |
InChI |
InChI=1S/C13H10/c1-9-5-4-8-12-10-6-2-3-7-11(10)13(9)12/h2-8H,1H3 |
Clé InChI |
RFOJJZBDYVRVLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3C2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


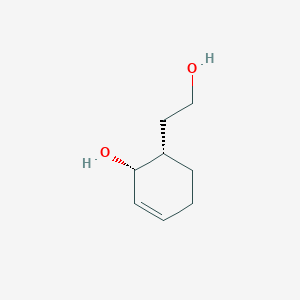
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
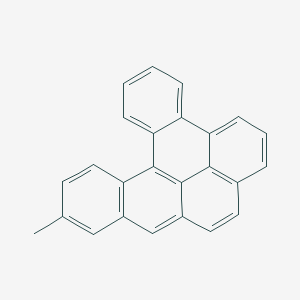
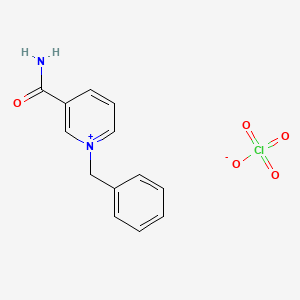
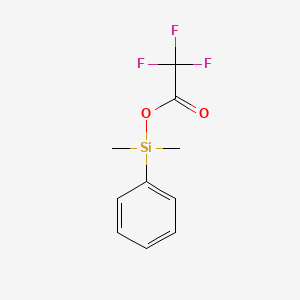
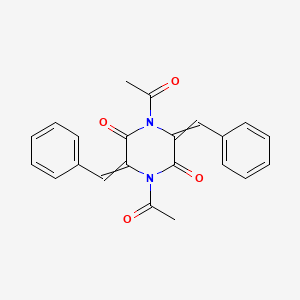
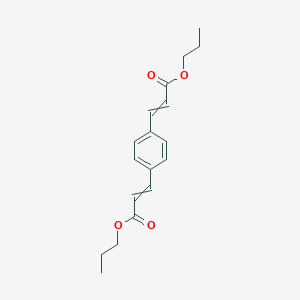
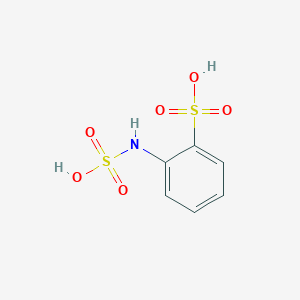
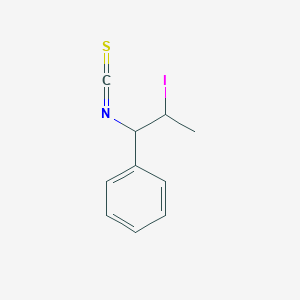
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
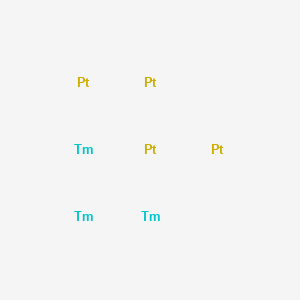
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
